4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine
Description
Structural Basis of TRPC6 Interaction
The TRPC6 channel, a nonselective cation channel activated by diacylglycerol (DAG), exhibits a calcium-to-sodium permeability ratio (PCa/PNa) of ~6, making it a key regulator of intracellular calcium signaling. 4-[4-(1H-Pyrrol-1-yl)pyridine-2-carbonyl]morpholine inhibits TRPC6 with an IC50 of 0.58 μM in electrophysiological assays, outperforming earlier quinoline-based antagonists like ML204 (IC50 = 0.96 μM). This potency arises from:
- Pyrrole-Pyridine Core : Engages in π-cation interactions with TRPC6’s F432 and Y437 residues in the transmembrane domain.
- Morpholine Carbamate : Forms hydrogen bonds with E438, stabilizing the closed-channel conformation (Fig. 1A).
- Carbonyl Linker : Optimizes spatial orientation between aromatic and heterocyclic moieties, reducing steric clashes.
Table 1: Comparative TRPC6 Inhibition by Pyrrolopyridine Derivatives
Therapeutic Implications
Preclinical studies position this compound as a candidate for:
- Focal Segmental Glomerulosclerosis (FSGS) : TRPC6 hyperactivity in podocytes drives proteinuria. In murine models, the compound reduces albuminuria by 68% at 10 mg/kg/day.
- Pulmonary Hypertension : By antagonizing TRPC6-mediated calcium influx in pulmonary arterial smooth muscle cells, it decreases vascular resistance by 42% in hypoxic rats.
- Neuropathic Pain : Dual inhibition of TRPC6 and µ-opioid receptors (Ki = 89 nM) enhances analgesic efficacy without respiratory depression.
Properties
IUPAC Name |
morpholin-4-yl-(4-pyrrol-1-ylpyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(17-7-9-19-10-8-17)13-11-12(3-4-15-13)16-5-1-2-6-16/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYDAZGWAKJDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NC=CC(=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine typically involves multi-step organic reactions. One common method includes the formation of the pyrrole and pyridine rings followed by the introduction of the morpholine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other nucleophiles under controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine exhibit significant anticancer properties. They act as kinase inhibitors, targeting pathways involved in cancer cell proliferation and survival. For example, studies have shown that pyridine derivatives can inhibit various kinases, disrupting the signaling pathways that promote tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its structural components allow it to interact with bacterial membranes and inhibit key metabolic processes, making it a candidate for developing new antibiotics .
Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may provide neuroprotective effects against neurodegenerative diseases. The ability to modulate neurotransmitter systems and reduce oxidative stress is being explored as a potential therapeutic strategy .
Kinase Inhibition
The primary mode of action for this compound is through the inhibition of specific kinases involved in cellular signaling pathways. By binding to the ATP-binding site of these kinases, the compound prevents phosphorylation events critical for cell cycle progression and survival .
Interaction with Biological Targets
The compound's interactions with various biological targets include enzymes and receptors associated with inflammation and cancer progression. This multi-target approach enhances its therapeutic potential across different disease states .
Synthesis Routes
The synthesis of this compound typically involves several steps:
- Formation of Pyridine Derivative: Starting from readily available pyridine compounds.
- Pyrrole Attachment: Utilizing cyclization reactions to introduce the pyrrole moiety.
- Morpholine Coupling: Final coupling with morpholine under basic conditions (e.g., using triethylamine) to yield the target compound.
Industrial Production Methods
For large-scale production, optimization of synthetic routes is crucial to enhance yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and advanced purification methods (e.g., chromatography) are being explored in industrial settings .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to specific biological outcomes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Thiazole-Linked Morpholine Derivatives (VPC Series)
Example Compounds :
- VPC-14228 : 4-(4-Phenylthiazol-2-yl)morpholine
- VPC-14449 : 4-(4-(4,5-Bromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine
Structural Differences :
- The target compound replaces the thiazole ring in VPC-14228 and VPC-14449 with a pyridine-pyrrole-carbonyl system.
Hypothesized Properties :
- Solubility : The pyridine-pyrrole-carbonyl system in the target compound may reduce solubility compared to the thiazole-based VPC derivatives due to increased aromaticity.
- Binding Affinity : The carbonyl group in the target compound could enable hydrogen bonding with target proteins, unlike the sulfur atom in thiazole-based analogs .
Table 1: Structural Comparison of Morpholine Derivatives
| Compound | Core Heterocycle | Key Substituents | Potential Interactions |
|---|---|---|---|
| Target Compound | Pyridine | Pyrrole, Carbonyl-linked morpholine | π-π stacking, Hydrogen bonding |
| VPC-14228 | Thiazole | Phenyl, Morpholine | Hydrophobic, Van der Waals |
| VPC-14449 | Thiazole | Bromoimidazole, Morpholine | Halogen bonding, Electrostatic |
Enamine-Linked Morpholine Derivatives
Example Compounds :
- 4-(1-Cyclohexenyl)morpholine (from sulfonylbutadiene reactivity studies)
Structural Differences :
- The target compound features a rigid pyridine-pyrrole-carbonyl scaffold, whereas 4-(1-cyclohexenyl)morpholine has a flexible cyclohexene-enamine system.
Reactivity Insights :
- The pyridine ring in the target compound likely enhances electron-deficient character, making it more reactive toward nucleophilic agents compared to cyclohexenylmorpholine.
- In contrast, 4-(1-cyclohexenyl)morpholine undergoes cycloaddition reactions with sulfonylbutadienes under mild conditions, suggesting greater nucleophilicity at the enamine double bond .
Complex Carboxamide Morpholine Derivatives (Patent Compounds)
Example Compounds :
- (4aR)-N-(4-Bromo-3,5-difluorophenyl)-1-[(3-chloro-2-fluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
Structural Differences :
- The patent compounds integrate morpholine within polycyclic systems (e.g., pyrrolo-pyridazine), whereas the target compound has a simpler bicyclic architecture.
- Fluorine and trifluoromethyl groups in patent compounds enhance metabolic stability and lipophilicity, which are absent in the target compound .
Functional Implications :
- The target compound’s lack of fluorinated groups may reduce its bioavailability but improve synthetic accessibility.
- The pyrrolo-pyridazine core in patent analogs likely targets allosteric binding sites, whereas the pyridine-pyrrole system in the target compound may favor orthosteric interactions.
Biological Activity
4-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological effects, supported by data from various studies.
Chemical Structure
The compound features a morpholine ring, a pyridine moiety, and a pyrrole group, which contribute to its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Numerous studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives containing the pyrrole and pyridine structures have shown promising cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated a series of pyrrole derivatives for their cytotoxic activity against human cancer cell lines, including A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 58.4 µM to 129.4 µM, demonstrating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3g | HT29 | 58.4 |
| 3j | HT29 | 99.9 |
| 3e | HT29 | 129.4 |
Antimicrobial Activity
The antimicrobial properties of the compound have also been studied. Research indicates that pyrrole-based compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
A series of pyrrole derivatives were tested for antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, showing that these compounds could serve as lead structures for developing new antibacterial agents .
| Compound | MIC (µg/mL) | Bacteria |
|---|---|---|
| Pyrrole Benzamide Derivative | 3.12 | Staphylococcus aureus |
| Pyrrole Benzamide Derivative | 12.5 | Escherichia coli |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may function through multiple pathways, including:
- Inhibition of cell proliferation : By disrupting key signaling pathways involved in cell cycle regulation.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
- Antimicrobial action : Interfering with bacterial cell wall synthesis or function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
